

Application Note: Fractional Distillation of 4-Ethyl-3,5-dimethyloctane

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Compound of Interest

Compound Name: 4-Ethyl-3,5-dimethyloctane

Cat. No.: B14548755

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Abstract

This document provides a detailed protocol for the purification of **4-Ethyl-3,5-dimethyloctane** from a mixture of its isomers or other impurities using fractional distillation. This method leverages differences in the boiling points of the components to achieve separation. While the precise boiling point of **4-Ethyl-3,5-dimethyloctane** is not publicly available, this protocol provides a systematic approach to its isolation based on the principles of fractional distillation for branched alkanes.

Introduction

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. [1][2] As with many synthetic and naturally occurring hydrocarbons, it is often present in a mixture with other structural isomers. The separation of these isomers is crucial for obtaining a pure compound for use in research, as a reference standard, or in further chemical synthesis. Fractional distillation is a fundamental and widely used technique for separating liquid components with different boiling points.[3] The efficiency of the separation is dependent on factors such as the difference in boiling points between the components, the type of distillation column used, and the operational parameters like reflux ratio and distillation rate. For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is due to a decrease in the surface area of the molecule, which results in weaker van der Waals forces.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethyl-3,5-dimethyloctane** and its related isomers is provided below. The boiling point for the straight-chain isomer, n-dodecane, is 215-217 °C, which serves as a reference point.^[4] The boiling points of the branched isomers will be lower than this value.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|----------------------------|---------------------------------|---------------------------|-----------------------------|
| 4-Ethyl-3,5-dimethyloctane | C ₁₂ H ₂₆ | 170.33 | Data not publicly available |
| n-Dodecane | C ₁₂ H ₂₆ | 170.33 | 215-217 ^[4] |
| 3-Ethyl-4,5-dimethyloctane | C ₁₂ H ₂₆ | 170.33 | Data not publicly available |
| 4-Ethyl-3,3-dimethyloctane | C ₁₂ H ₂₆ | 170.33 | Data not publicly available |

Experimental Protocol

This protocol outlines the laboratory-scale fractional distillation of a mixture containing **4-Ethyl-3,5-dimethyloctane**.

Materials:

- Mixture containing **4-Ethyl-3,5-dimethyloctane**
- Round-bottom flask (appropriate size for the volume of the mixture)
- Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponges)
- Distillation head with a calibrated thermometer or temperature probe
- Condenser
- Receiving flasks (multiple, of appropriate sizes)

- Heating mantle with a stirrer
- Boiling chips or a magnetic stir bar
- Clamps and stands to secure the apparatus
- Insulating material (e.g., glass wool, aluminum foil)
- Vacuum source and manometer (for vacuum distillation, if necessary)
- Analytical balance
- Gas chromatograph (GC) or other analytical instrument for fraction analysis

Procedure:

- Apparatus Assembly:
 - Assemble the fractional distillation apparatus in a fume hood.
 - Place the mixture to be distilled into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.
 - Connect the fractionating column to the round-bottom flask.
 - Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
 - Attach the condenser to the distillation head and secure it. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
 - Place a receiving flask at the outlet of the condenser.
 - Secure all joints with clamps.
 - If necessary, insulate the fractionating column and distillation head to minimize heat loss.
- Distillation:

- Begin stirring the mixture if using a magnetic stirrer.
- Turn on the heating mantle and gradually increase the temperature.
- Observe the mixture for the onset of boiling.
- As the vapor rises through the fractionating column, a temperature gradient will be established.
- Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component in the mixture.
- Collect the initial fraction (forerun) in the first receiving flask as the temperature at the head remains constant. This fraction will be enriched in the lowest boiling point component.
- Once the temperature begins to rise, change the receiving flask to collect the next fraction. This indicates that the first component has largely distilled over.
- Continue to collect fractions in separate receiving flasks as the temperature stabilizes at new plateaus, corresponding to the boiling points of the different components.
- Record the temperature range for each collected fraction.
- Stop the distillation when the temperature rises significantly after the desired fraction has been collected, or when a small amount of residue remains in the distillation flask. Do not distill to dryness.
- Fraction Analysis:
 - Weigh each collected fraction.
 - Analyze the composition of each fraction using an appropriate analytical technique, such as gas chromatography (GC), to determine the purity of **4-Ethyl-3,5-dimethyloctane** in each.
- Data Recording:

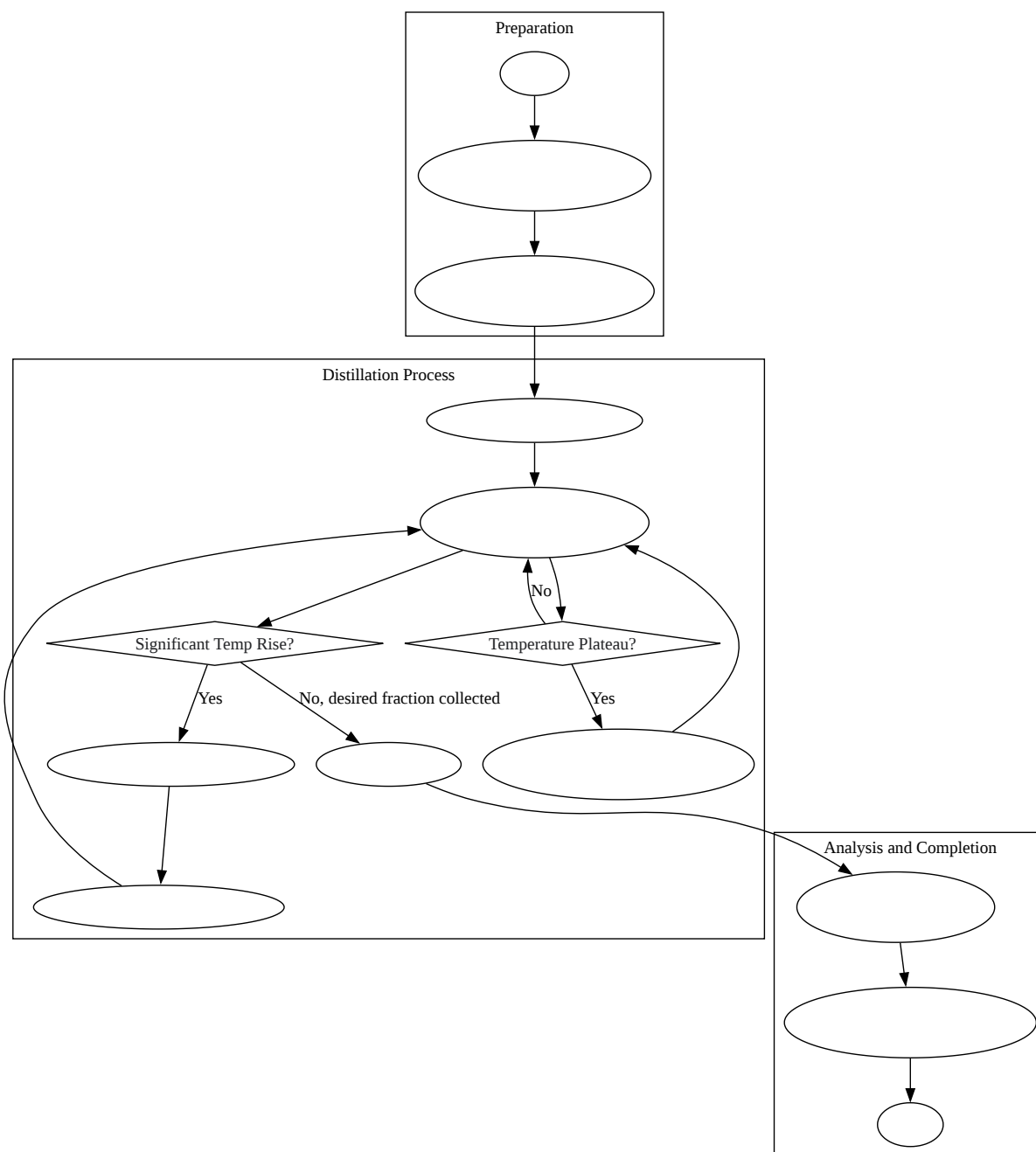
- Record the volume/weight of the initial mixture.
- For each fraction, record the distillation temperature range and the volume/weight collected.
- Record the results of the purity analysis for each fraction.

Data Presentation

The quantitative data from the fractional distillation should be organized into a clear table for analysis and comparison.

| Fraction Number | Distillation Temperature Range (°C) | Volume (mL) or Weight (g) | Purity of 4-Ethyl-3,5-dimethyloctane (%) |
|-----------------|-------------------------------------|---------------------------|--|
| 1 (Forerun) | | | |
| 2 | | | |
| 3 | | | |
| ... | | | |
| Residue | - | | |

Experimental Workflow Diagram



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